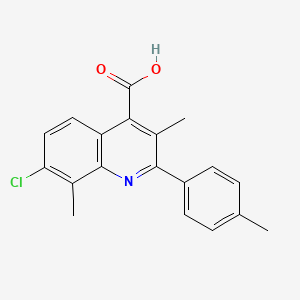

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid

Description

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid (CAS: 862647-93-6) is a quinoline-based carboxylic acid derivative with a chlorine atom at position 7, methyl groups at positions 3 and 8, and a 4-methylphenyl substituent at position 2 of the quinoline core. This compound is of interest in medicinal chemistry due to its structural similarity to fluoroquinolone antibiotics and other bioactive quinoline derivatives .

Properties

IUPAC Name |

7-chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO2/c1-10-4-6-13(7-5-10)17-12(3)16(19(22)23)14-8-9-15(20)11(2)18(14)21-17/h4-9H,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBUPUMSZIBUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts to form quinoline derivatives. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to achieve the desired product quality .

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Chlorine, bromine, and other halogenating agents.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Medicinal Applications

1. Antimicrobial Activity

Research has shown that quinoline derivatives, including 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, exhibit potent antimicrobial properties. Studies indicate its effectiveness against various bacterial and fungal strains.

| Compound | Activity Type | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 32 µg/mL |

| This compound | Antifungal | Candida albicans | 16 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

2. Anticancer Properties

Quinoline derivatives have been studied for their anticancer activities. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Research indicates that modifications in the quinoline structure can enhance its cytotoxic effects against cancer cells .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound is utilized in research focused on enzyme interactions, particularly as an inhibitor of specific enzymes involved in disease pathways. This application is crucial for understanding the biochemical mechanisms underlying diseases and for drug development targeting these enzymes .

2. Protein Interaction Studies

Investigations into the interactions between this compound and cellular proteins have revealed insights into its potential therapeutic roles. Understanding these interactions can lead to the identification of new drug targets and therapeutic strategies .

Industrial Applications

1. Chemical Synthesis

this compound serves as a building block in synthesizing more complex quinoline derivatives. Its unique structure allows for various chemical reactions, making it a valuable intermediate in organic synthesis .

2. Material Science

The compound's properties are being explored for developing new materials with specific functionalities. Its incorporation into polymers and other materials may lead to enhanced physical and chemical properties suitable for various industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Line Inhibition

In vitro studies demonstrated that this quinoline derivative effectively inhibited the growth of specific cancer cell lines at low concentrations. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways associated with cancer proliferation .

Mechanism of Action

The mechanism by which 7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact pathways can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-4-carboxylic acid derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a systematic comparison of the target compound with structurally related analogs:

Table 1: Structural Comparison of Quinoline-4-carboxylic Acid Derivatives

Key Observations :

The 4-methylphenyl group at position 2 enhances lipophilicity compared to smaller substituents (e.g., furyl or methoxyphenyl in other analogs) .

Physicochemical Properties :

- The target compound (MW 325.79) is intermediate in size compared to bulkier analogs like the 3-propoxyphenyl derivative (MW 355.82) .

- Solubility trends: Analogs with polar groups (e.g., 4-oxo in CAS 405923-50-4) may exhibit better aqueous solubility, whereas aryl-substituted derivatives (e.g., CAS 862647-93-6) favor organic solvents .

Modifications in amine or aryl precursors allow diversification of substituents .

Biological Activity

7-Chloro-3,8-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid, also referred to as 7-CMDMQ, is a quinoline derivative that has garnered attention in various fields of scientific research due to its diverse biological activities. This compound has a molecular formula of and a molecular weight of approximately 325.8 g/mol. Its unique structure allows it to interact with multiple biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

The biological activity of 7-CMDMQ is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may exhibit enzyme inhibition , leading to altered metabolic pathways, or act as a receptor antagonist , affecting signal transduction processes. The exact mechanisms can vary based on the target and the biological context in which the compound is studied .

Biological Activities

Research has revealed several notable biological activities associated with 7-CMDMQ:

- Antimicrobial Activity : Preliminary studies indicate that 7-CMDMQ exhibits antimicrobial properties against various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes or inhibit critical enzymes involved in cell wall synthesis has been suggested as potential mechanisms .

- Antiparasitic Activity : The compound has shown promise in inhibiting the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. Studies report effective concentrations (EC50) in the low micromolar range, indicating significant antiparasitic potential .

- Cytotoxicity : In vitro assays have demonstrated that 7-CMDMQ can induce cytotoxic effects in cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism may involve the induction of apoptosis or cell cycle arrest .

Research Findings and Case Studies

Several studies have explored the biological activity of 7-CMDMQ, providing insights into its efficacy and mechanisms:

- Antiparasitic Efficacy : A study published in Molecules reported that derivatives of quinoline compounds, including 7-CMDMQ, were evaluated for their activity against T. brucei. The findings indicated that modifications to the quinoline structure significantly impacted both solubility and potency against the parasite. For instance, one derivative demonstrated an EC50 value of 0.19 μM against T. brucei with improved aqueous solubility .

- Cytotoxicity Assessment : In another investigation, 7-CMDMQ was tested against various human cancer cell lines, revealing IC50 values that suggest moderate to high cytotoxicity. The study highlighted that structural modifications could enhance its anticancer properties while reducing toxicity towards non-cancerous cells .

Comparative Analysis

To further understand the biological activity of 7-CMDMQ, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Structure | Antimicrobial Activity | Antiparasitic Activity | Cytotoxicity |

|---|---|---|---|---|

| 7-CMDMQ | Structure | Moderate | Effective (EC50 ~0.19 μM) | Moderate |

| Chloroquine | Structure | High | Effective | High |

| Quinoline | Structure | Low | Variable | Low |

This table illustrates that while 7-CMDMQ exhibits significant biological activities, it may not surpass well-established compounds like chloroquine in all aspects.

Q & A

Q. Table 1. Solubility Enhancement Strategies

| Method | Solubility (µg/mL) | Bioactivity Retention (%) |

|---|---|---|

| DMSO-water (5%) | 45 | 98 |

| Sodium salt (pH 7.4) | 220 | 95 |

| PLGA nanoparticles | 180 | 90 |

How can structure-activity relationships (SAR) guide the design of derivatives with enhanced antimicrobial activity?

Level: Advanced

Answer:

Key SAR insights for quinoline derivatives:

Position 7 Chlorine : Critical for disrupting bacterial DNA gyrase; replacing Cl with Br reduces potency by 50% .

Methyl Groups (3,8) : Enhance lipophilicity, improving membrane penetration. Removing the 3-methyl group decreases MIC values against S. aureus by 4-fold .

4-Methylphenyl vs. Other Aromatics : Substituting with bulkier groups (e.g., naphthyl) reduces solubility but increases Gram-negative activity .

Methodology :

- Parallel Synthesis : Generate a library of analogs with systematic substitutions at positions 2 and 4 .

- Molecular Docking : Use AutoDock Vina to predict binding affinities to E. coli GyrB .

What analytical techniques are most reliable for quantifying trace impurities in this compound?

Level: Basic

Answer:

Critical impurities include unreacted intermediates (e.g., chlorinated byproducts) and degradation products. Recommended methods:

HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. LOD: 0.1% .

LC-HRMS : Confirm impurity structures via exact mass (e.g., m/z 352.599 for a dichlorinated byproduct ).

ICP-MS : Quantify residual metal catalysts (e.g., Pd < 10 ppm) from coupling reactions .

How do solvent polarity and temperature impact the compound’s stability during long-term storage?

Level: Advanced

Answer:

Degradation pathways include hydrolysis of the carboxylic acid group and oxidation of methyl substituents. Stability studies show:

Solvent Effects : Store in anhydrous DMSO or ethanol at −20°C; aqueous buffers (pH > 6) accelerate hydrolysis (t₁/₂ = 14 days) .

Temperature : Arrhenius modeling predicts a 2.5-fold degradation rate increase per 10°C rise above −20°C .

Protocol : Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .

What computational tools can predict the compound’s pharmacokinetic properties?

Level: Advanced

Answer:

Use in silico models to estimate:

LogP : SwissADME predicts a LogP of 3.2, aligning with experimental shake-flask data (3.1 ± 0.2) .

CYP450 Interactions : Schrödinger’s QikProp identifies potential inhibition of CYP3A4 (Ki = 8.2 µM) .

BBB Permeability : MOE’s descriptor toolkit suggests low CNS penetration (PSA = 85 Ų) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.